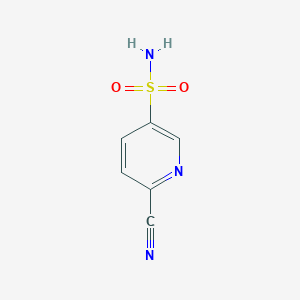

6-Cyanopyridine-3-sulfonamide

Description

BenchChem offers high-quality 6-Cyanopyridine-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyanopyridine-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-cyanopyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S/c7-3-5-1-2-6(4-9-5)12(8,10)11/h1-2,4H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFRONWVKDXVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928139-32-6 | |

| Record name | 6-cyanopyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Mechanisms of Action of 6-Cyanopyridine-3-Sulfonamide: A Technical Guide for Drug Discovery Professionals

Introduction: Deconstructing a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a cornerstone of efficient drug discovery. The 6-cyanopyridine-3-sulfonamide core is a compelling exemplar of such a scaffold. Its constituent moieties, the cyanopyridine ring and the sulfonamide group, are independently recognized for their rich pharmacology. Their combination within a single molecular entity gives rise to a fascinating polypharmacology, with potential therapeutic applications spanning oncology, infectious diseases, and beyond.

This technical guide provides an in-depth exploration of the diverse mechanisms of action associated with the 6-cyanopyridine-3-sulfonamide scaffold. Rather than presenting a singular, linear narrative, we will dissect the inherent chemical functionalities of this scaffold to elucidate its interactions with several key classes of enzymes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic potential and mechanistic underpinnings of this versatile chemical series. We will delve into the established roles of sulfonamides as carbonic anhydrase and dihydropteroate synthase inhibitors, the emerging significance of the cyanopyridine motif in kinase and nicotinamide phosphoribosyltransferase (NAMPT) inhibition, and the experimental methodologies crucial for validating these interactions.

I. Carbonic Anhydrase Inhibition: A Classic Target Revisited

The sulfonamide group is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[1][2][3]. This fundamental reaction is pivotal in a multitude of physiological processes, and dysregulation of CA activity is implicated in various pathologies, including cancer.

Mechanism of Inhibition

The inhibitory action of pyridine-3-sulfonamides against CAs is a textbook example of mechanism-based enzyme inhibition[4]. The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a potent zinc-binding group, coordinating directly to the Zn²⁺ ion located at the catalytic core of the enzyme's active site. This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the nucleophilic attack on carbon dioxide, thereby abrogating the enzyme's catalytic activity[4].

The pyridine ring of the 6-cyanopyridine-3-sulfonamide scaffold plays a crucial role in modulating the potency and isoform selectivity of CA inhibition. Through a "tail approach," modifications to the pyridine ring and its substituents can exploit subtle differences in the active site clefts of the various CA isoforms, leading to the development of highly selective inhibitors[4]. This is particularly relevant for targeting tumor-associated isoforms such as CA IX and CA XII, which are overexpressed in a variety of hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A common method to determine the CA inhibitory activity of a compound is a stopped-flow CO₂ hydration assay.

Methodology:

-

Enzyme Preparation: Recombinant human CA isoforms (e.g., hCA I, II, IX, XII) are purified and their concentrations determined.

-

Inhibitor Preparation: The 6-cyanopyridine-3-sulfonamide derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

-

Assay Buffer: A pH indicator dye (e.g., phenol red) in a suitable buffer (e.g., Tris-HCl) is prepared.

-

Reaction Initiation: The enzyme and inhibitor are pre-incubated. The reaction is initiated by rapidly mixing this solution with a CO₂-saturated solution in a stopped-flow instrument.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton formation from CO₂ hydration.

-

Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway: Carbonic Anhydrase IX in Tumor Hypoxia

Caption: Role of CAIX in the tumor microenvironment and its inhibition.

II. Dihydropteroate Synthase Inhibition: A Potential Antibacterial Avenue

The sulfonamide moiety is the cornerstone of a major class of antibacterial agents that function by inhibiting dihydropteroate synthase (DHPS)[5]. This enzyme is critical for the de novo synthesis of folic acid in many bacteria, a pathway that is absent in humans who obtain folate from their diet[5].

Mechanism of Inhibition

Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, p-aminobenzoic acid (PABA)[6][7]. The structural similarity allows the sulfonamide to bind to the PABA-binding site of the DHPS enzyme. This binding event prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a crucial step in the formation of dihydropteroic acid, a precursor to folic acid[6]. The depletion of folic acid ultimately halts bacterial growth by inhibiting the synthesis of nucleotides and certain amino acids.

While the 6-cyanopyridine-3-sulfonamide scaffold has not been extensively profiled as a DHPS inhibitor, its inherent sulfonamide group makes this a plausible mechanism of action against susceptible bacterial species. The cyanopyridine portion of the molecule could influence the binding affinity and spectrum of activity.

Experimental Workflow: Assessing Antibacterial Activity and DHPS Inhibition

Caption: Experimental workflow for validating DHPS inhibition.

III. Kinase Inhibition: Targeting Oncogenic Signaling

The 2-amino-3-cyanopyridine scaffold is a well-recognized pharmacophore in the design of kinase inhibitors[8][9]. Kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Mechanism of Inhibition

Cyanopyridine-based inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, forming key hydrogen bond interactions with the hinge region of the enzyme. The cyanopyridine moiety often participates in these interactions, while the rest of the molecule can be modified to achieve potency and selectivity for a particular kinase. Various kinases have been targeted with cyanopyridine-containing molecules, including, but not limited to:

-

PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.

-

Janus Kinase 3 (JAK3): A tyrosine kinase crucial for cytokine signaling in immune cells.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A tyrosine kinase that plays a key role in angiogenesis.

-

Human Epidermal Growth Factor Receptor 2 (HER-2): A receptor tyrosine kinase overexpressed in certain types of breast cancer.

The sulfonamide group in a 6-cyanopyridine-3-sulfonamide derivative could further contribute to binding affinity and selectivity within the ATP-binding pocket through additional hydrogen bonding or other non-covalent interactions.

Data Presentation: Representative Kinase Inhibition Data

| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |

| Pyridine Carboxamide | PIM-1 | 50-150 | [10] |

| Cyanamide-based | JAK3 | <10 | [11] |

| Pyridopyrimidine | PIM-1 | 0.99-4.16 µM | [12] |

IV. Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition: A Metabolic Approach to Cancer Therapy

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD⁺) synthesis[13]. NAD⁺ is an essential coenzyme for numerous cellular processes, including redox reactions, DNA repair, and signaling. Many cancer cells exhibit an increased reliance on the NAD⁺ salvage pathway, making NAMPT a promising target for anticancer drug development[14].

Mechanism of Inhibition

NAMPT inhibitors block the enzymatic activity of NAMPT, leading to a depletion of intracellular NAD⁺ levels[15]. This NAD⁺ depletion triggers an energy crisis, impairs DNA repair mechanisms, and ultimately induces cell death, particularly in rapidly proliferating cancer cells[15]. The 6-cyanopyridine-3-sulfonamide scaffold combines features seen in known NAMPT inhibitors. The pyridine ring can mimic the nicotinamide substrate, while the sulfonamide moiety can form crucial interactions within the enzyme's active site or the adjacent substrate-binding tunnel[16][17].

Logical Relationship: The NAMPT Inhibition Cascade

Caption: The downstream effects of NAMPT inhibition.

Conclusion: A Scaffold of Opportunity

The 6-cyanopyridine-3-sulfonamide scaffold represents a rich starting point for the development of novel therapeutics with diverse mechanisms of action. Its inherent ability to interact with multiple, clinically relevant enzyme classes underscores its "privileged" nature. For the drug discovery professional, this versatility presents both an opportunity and a challenge. The opportunity lies in the potential to develop novel inhibitors for established targets or to explore polypharmacological approaches for complex diseases. The challenge resides in achieving the desired selectivity and optimizing the pharmacokinetic and pharmacodynamic properties of any given derivative.

A thorough understanding of the potential mechanisms of action, as outlined in this guide, is paramount for the rational design and development of 6-cyanopyridine-3-sulfonamide-based drug candidates. By employing a suite of well-validated in vitro and cell-based assays, researchers can effectively dissect the specific molecular interactions of their compounds and pave the way for the next generation of targeted therapies.

References

-

Angeli, A., et al. (2021). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 26(21), 6683. [Link]

-

Bourne, C. R., et al. (2016). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. ACS Chemical Biology, 11(8), 2311-2320. [Link]

-

Chen, J., et al. (2020). Discovery of trans-3-(pyridin-3-yl)acrylamide-derived sulfamides as potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors for the potential treatment of cancer. European Journal of Medicinal Chemistry, 191, 112154. [Link]

-

El-Gazzar, M. G., et al. (2020). Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. Letters in Drug Design & Discovery, 17(10), 1269-1281. [Link]

-

Gül, H. İ., et al. (2017). 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1138-1142. [Link]

-

Wikipedia. (2025). Dihydropteroate synthase inhibitor. [Link]

-

Nocentini, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [Link]

-

Kołaczek, A., et al. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. Science, 68(7), 624-630. [Link]

-

Proteopedia. (2024). Dihydropteroate synthase. [Link]

-

Shaban, M. A., et al. (2024). Some of the cyanopyridines have high PIM-1 kinase inhibitory activity. ResearchGate. [Link]

-

Patsnap. (2025). What are the new molecules for NAMPT inhibitors?. Synapse. [Link]

-

Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12534. [Link]

-

Zheng, X., et al. (2014). Discovery of Potent and Efficacious Cyanoguanidine-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 155-159. [Link]

-

Patel, R. V., et al. (2011). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 73(2), 151-158. [Link]

-

Piacente, F., et al. (2022). Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery. International Journal of Molecular Sciences, 23(14), 7678. [Link]

-

Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(21), 3896. [Link]

-

Wodtke, R., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(23), 7352. [Link]

-

Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114. [Link]

-

Panda, S. S., et al. (2015). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(11), 4568-4581. [Link]

-

Patsnap. (2024). What are DHPS inhibitors and how do they work?. Synapse. [Link]

-

Nafie, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 8092. [Link]

-

Li, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(6), e2300067. [Link]

-

Foreshew, T., et al. (2018). Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. Journal of Medicinal Chemistry, 61(24), 11225-11242. [Link]

-

Nocentini, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]

- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 8. ijpsr.com [ijpsr.com]

- 9. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mdpi.com [mdpi.com]

- 15. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]

- 16. Discovery of trans-3-(pyridin-3-yl)acrylamide-derived sulfamides as potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of potent and efficacious cyanoguanidine-containing nicotinamide phosphoribosyltransferase (Nampt) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of 6-Cyanopyridine-3-Sulfonamide Derivatives: A Technical Guide to Their Biological Targets

Introduction

The 6-cyanopyridine-3-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological macromolecules implicated in various pathological conditions. This guide provides an in-depth technical exploration of the primary biological targets of these derivatives, offering insights into their mechanisms of action, the experimental methodologies used for their characterization, and their potential as therapeutic agents, particularly in oncology. The inherent chemical properties of this scaffold, including its hydrogen bonding capabilities and rigid structure, make it an ideal candidate for designing potent and selective inhibitors.

I. Kinase Inhibition: A Dominant Therapeutic Strategy

A significant body of research has focused on the development of 6-cyanopyridine-3-sulfonamide derivatives as potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

A. PIM-1 Kinase: A Key Target in Cancer

PIM-1 kinase, a serine/threonine kinase, is frequently overexpressed in various cancers and is involved in cell proliferation, survival, and apoptosis.[1] Several studies have identified cyanopyridine-based compounds as effective PIM-1 inhibitors.[1][2]

Mechanistic Insights: These derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the PIM-1 kinase and preventing the phosphorylation of its downstream substrates. This inhibition leads to the induction of apoptosis in cancer cells.[1]

Experimental Validation: The inhibitory activity of these compounds against PIM-1 kinase is often evaluated through enzymatic assays. For instance, promising compounds have shown IC50 values in the nanomolar range.[1] Subsequent cellular assays, such as the MTT assay, are used to assess their cytotoxic effects on cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).[1] Further mechanistic studies often involve apoptosis assays, such as Annexin V/PI staining and RT-PCR analysis of apoptosis-related genes (e.g., P53, Bax, Bcl-2, and caspases), to confirm the mode of cell death.[1]

Table 1: PIM-1 Kinase Inhibitory Activity and Cytotoxicity of Selected Pyridopyrimidine Derivatives [1]

| Compound | PIM-1 IC50 (nM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |

| 4 | 11.4 | 0.57 | 1.13 |

| 6 | 34.6 | 1.29 | 2.1 |

| 10 | 17.2 | 1.4 | 1.79 |

| 11 | 21.4 | 1.31 | 0.99 |

| Staurosporine | 16.7 | 6.76 | 5.07 |

Experimental Protocol: PIM-1 Kinase Inhibitory Assay [1]

-

Preparation of Reagents: Prepare a reaction buffer containing the PIM-1 kinase, a fluorescently labeled substrate peptide, and ATP.

-

Compound Incubation: Add varying concentrations of the test compounds to the reaction mixture.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time.

-

Detection: Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a sigmoidal dose-response curve.

B. VEGFR-2 and HER-2: Dual Inhibition in Angiogenesis and Cancer Proliferation

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key receptor tyrosine kinases involved in tumor angiogenesis and cell proliferation.[3] Certain cyanopyridone and pyridopyrimidine derivatives have been identified as dual inhibitors of these kinases.[3]

Mechanistic Insights: By simultaneously blocking the ATP-binding sites of both VEGFR-2 and HER-2, these compounds can inhibit downstream signaling pathways, leading to a reduction in tumor growth and vascularization.[3]

Experimental Validation: The anti-proliferative activities of these dual inhibitors are assessed against cancer cell lines known to overexpress these receptors, such as MCF-7.[3] Molecular docking studies are also employed to understand the binding modes of these compounds within the kinase domains of VEGFR-2 and HER-2.[3]

C. Other Kinase Targets

The cyanopyridine scaffold has also been explored for its potential to inhibit other kinases, including Epidermal Growth Factor Receptor (EGFR).[2]

II. Carbonic Anhydrase Inhibition: Targeting Tumor Hypoxia

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[6] Pyridine-3-sulfonamide derivatives have been investigated as inhibitors of these cancer-associated CA isoforms.[6]

Mechanistic Insights: The sulfonamide moiety is a key pharmacophore for CA inhibition. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, effectively blocking its catalytic activity.[5] The pyridine ring and its substituents can interact with residues in the active site cavity, influencing the potency and selectivity of the inhibitor.[5][6]

Experimental Validation: The inhibitory activity of these sulfonamide derivatives against various CA isoforms is determined using a stopped-flow CO2 hydrase assay.[4] This allows for the determination of inhibition constants (Ki) and selectivity profiles.

Table 2: Inhibitory Activity (Ki, nM) of Selected 4-Substituted Pyridine-3-sulfonamides against Human CA Isoforms [6]

| Compound | hCA I | hCA II | hCA IX | hCA XII |

| 4 | >10000 | 811 | 137 | 1700 |

| 6 | 1500 | 2120 | 495 | 91 |

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

Caption: Workflow for CA Inhibition Assay.

III. Targeting Survivin: Inducing Apoptosis in Cancer Cells

Survivin is a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in most human cancers but is generally absent in normal adult tissues.[7] It plays a crucial role in regulating cell division and inhibiting apoptosis, making it an attractive target for cancer therapy.[7] A series of 4,6-diphenyl-3-cyanopyridine derivatives have been designed and synthesized as potential survivin inhibitors.[7][8]

Mechanistic Insights: These compounds are thought to bind to the BIR domain of survivin, disrupting its function and leading to the downregulation of survivin expression.[7][8] This, in turn, promotes apoptosis in cancer cells.[8][9]

Experimental Validation: The anticancer activity of these derivatives is initially screened using cytotoxicity assays against cancer cell lines.[9] Further mechanistic studies involve evaluating their ability to induce cell cycle arrest and apoptosis using techniques like flow cytometry (Annexin V-FITC assay) and Western blotting to assess the expression levels of survivin and other apoptosis-related proteins.[9]

Signaling Pathway: Survivin-Mediated Apoptosis Inhibition

Caption: Survivin Inhibition Pathway.

IV. Other Biological Activities

Beyond the well-defined targets mentioned above, cyanopyridine derivatives have demonstrated a broad spectrum of other biological activities, including antimicrobial, anticonvulsant, and anti-Alzheimer's properties.[10] The cyanopyridine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[10][11]

Conclusion

The 6-cyanopyridine-3-sulfonamide scaffold represents a highly versatile platform for the development of novel therapeutic agents. The research highlighted in this guide demonstrates the potential of these derivatives to target key proteins involved in cancer progression, including kinases, carbonic anhydrases, and survivin. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanistic insights, holds significant promise for the discovery of new and effective treatments for a variety of diseases.

References

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC - NIH. [Link]

-

Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - PubMed Central. [Link]

-

Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. ResearchGate. [Link]

-

Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

-

Synthesis of 4,6-diphenyl-3-cyanopyridine derivatives based on 3D-QSAR: unveiling their potential as survivin inhibitors. PubMed. [Link]

-

Synthesis of 4,6-Diphenyl-3-cyanopyridine Derivatives Based on 3D-QSAR: Unveiling Their Potential as Survivin Protein Inhibitors. ResearchGate. [Link]

-

A review: Biological activities of novel cyanopyridine derivatives. PubMed. [Link]

-

4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]

-

An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. PMC - NIH. [Link]

-

Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. ResearchGate. [Link]

-

Cyanopyridine as a privileged scaffold in drug discovery. ResearchGate. [Link]

-

Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Publishing. [Link]

-

Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

-

Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. ResearchGate. [Link]

-

Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. NIH. [Link]

-

Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. MDPI. [Link]

Sources

- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 4,6-diphenyl-3-cyanopyridine derivatives based on 3D-QSAR: unveiling their potential as survivin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of Novel Cyanopyridine Sulfonamides

Foreword: The Strategic Convergence of Cyanopyridine and Sulfonamide Moieties

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide delves into the synthesis and characterization of a compelling class of hybrid molecules: cyanopyridine sulfonamides. The cyanopyridine nucleus, a versatile nitrogen heterocycle, is a well-established pharmacophore found in a range of therapeutic agents, noted for its diverse biological activities including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] Similarly, the sulfonamide group is a classic functional motif, integral to a wide array of drugs, from antibacterials to diuretics and anticancer agents.[3][4][5][6] The fusion of these two pharmacophores presents a fertile ground for the discovery of novel therapeutic candidates with potentially synergistic or unique pharmacological profiles.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of the key aspects of working with cyanopyridine sulfonamides. We will move beyond a mere recitation of protocols to explore the underlying chemical principles, the rationale behind experimental choices, and the integrated workflow from synthesis to biological evaluation.

Section 1: The Synthetic Blueprint: Constructing the Cyanopyridine Sulfonamide Scaffold

The synthesis of cyanopyridine sulfonamides can be approached through several strategic disconnections. A common and effective strategy involves the coupling of a pre-functionalized cyanopyridine derivative with a suitable sulfonyl chloride or vice versa. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis reveals two primary pathways for the construction of the target molecule:

-

Pathway A: Formation of the S-N bond by reacting an amino-cyanopyridine with a sulfonyl chloride.

-

Pathway B: Synthesis of a cyanopyridine ring onto a precursor already containing the sulfonamide moiety.

For the purpose of this guide, we will focus on Pathway A, which generally offers greater flexibility in diversifying the sulfonamide portion of the molecule.

Experimental Workflow: A Validated Protocol for Synthesis

The following protocol details a robust and reproducible method for the synthesis of a representative N-(cyanopyridin-yl)benzenesulfonamide derivative. This method is designed to be a self-validating system, with clear checkpoints for reaction monitoring and product purification.

Diagram: Synthetic Workflow for Cyanopyridine Sulfonamides

Sources

- 1. researchgate.net [researchgate.net]

- 2. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ajchem-b.com [ajchem-b.com]

- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

6-Cyanopyridine-3-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of 6-cyanopyridine-3-sulfonamide derivatives as potent inhibitors of carbonic anhydrase (CA). Moving beyond a generic overview, we will dissect the rationale behind their design, delve into their synthesis and structure-activity relationships, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a practical resource for researchers actively engaged in the discovery and development of novel therapeutics targeting carbonic anhydrases.

The Rationale for Targeting Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[1] The CA family comprises several isoforms, each with distinct tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a range of diseases.

The inhibition of specific CA isoforms has been a clinically validated strategy for decades. For instance, CA inhibitors are established treatments for glaucoma, edema, and epilepsy.[2] More recently, the focus has shifted towards the development of isoform-selective inhibitors to target CAs implicated in more complex pathologies, including various cancers, obesity, and neurological disorders.[2] The tumor-associated isoforms, CA IX and CA XII, are particularly compelling targets in oncology due to their role in regulating pH in the hypoxic tumor microenvironment, which promotes cancer cell survival and metastasis.[1]

Sulfonamides (R-SO₂NH₂) represent the most prominent class of CA inhibitors. The deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion in the enzyme's active site, effectively blocking its catalytic activity.[1] The development of novel sulfonamide-based inhibitors, such as those built on the 6-cyanopyridine-3-sulfonamide scaffold, aims to enhance potency, improve isoform selectivity, and optimize pharmacokinetic properties.

The 6-Cyanopyridine-3-Sulfonamide Scaffold: Design and Synthesis

The 6-cyanopyridine-3-sulfonamide scaffold offers a versatile platform for designing potent and selective CA inhibitors. The pyridine ring serves as a rigid core, while the cyano and sulfonamide functional groups provide key interaction points with the enzyme's active site. The strategic placement of the cyano group at the 6-position can influence the electronic properties of the pyridine ring and provide an additional vector for substitution to explore structure-activity relationships (SAR).

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical synthetic approach to 6-cyanopyridine-3-sulfonamide derivatives commences with a suitable aminocyanopyridine precursor. A plausible retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis of 6-cyanopyridine-3-sulfonamide derivatives.

Synthesis of the Key Intermediate: 3-Amino-6-cyanopyridine

A common route to 3-amino-6-cyanopyridine involves the reduction of a corresponding nitro-substituted precursor, 2-cyano-5-nitropyridine.[3]

Experimental Protocol: Synthesis of 3-Amino-6-cyanopyridine [3]

-

Reaction Setup: In a round-bottom flask, dissolve 2-cyano-5-nitropyridine (e.g., 7.0 g, 46.9 mmol) in methanol (150 mL).

-

Addition of Reagents: To this solution, add 10% palladium on carbon catalyst (2.0 g) and ammonium carbamate (7.0 g, 115 mmol).

-

Reflux: Heat the reaction mixture under reflux for 16 hours.

-

Work-up:

-

Cool the mixture to room temperature and filter to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water (150 mL) and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-6-cyanopyridine.

-

Synthesis of 6-Cyanopyridine-3-sulfonyl Chloride and Subsequent Sulfonamide Derivatives

The conversion of 3-amino-6-cyanopyridine to the corresponding sulfonamide derivatives is a two-step process involving diazotization followed by sulfonylchlorination and subsequent reaction with an amine.

Experimental Protocol: Synthesis of 6-Cyanopyridine-3-sulfonamide Derivatives

Step 1: Diazotization of 3-Amino-6-cyanopyridine

-

Reaction Setup: Suspend 3-amino-6-cyanopyridine in an acidic medium (e.g., hydrochloric acid) and cool to 0-5 °C.

-

Diazotization: Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

Step 2: Sulfonylchlorination

-

Reaction Setup: In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of a copper(I) salt.

-

Addition of Diazonium Salt: Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution. This reaction, a variation of the Sandmeyer reaction, will yield the 6-cyanopyridine-3-sulfonyl chloride.

Step 3: Sulfonamide Formation

-

Reaction Setup: Dissolve the crude 6-cyanopyridine-3-sulfonyl chloride in a suitable solvent.

-

Amination: Add the desired primary or secondary amine to the solution. The reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid formed during the reaction.

-

Work-up and Purification: After the reaction is complete, the desired 6-cyanopyridine-3-sulfonamide derivative can be isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.

Structure-Activity Relationship (SAR) and Inhibition Profile

The inhibitory potency and isoform selectivity of 6-cyanopyridine-3-sulfonamide derivatives are highly dependent on the nature of the substituents on the sulfonamide nitrogen and any modifications to the pyridine ring. While specific SAR data for the 6-cyano- substituted series is emerging, we can extrapolate from related pyridine-sulfonamide inhibitors.[1][4][5]

The Role of the Sulfonamide Moiety

The unsubstituted sulfonamide group (-SO₂NH₂) is crucial for potent inhibition, as it directly coordinates with the zinc ion in the active site. N-alkylation of the sulfonamide nitrogen generally leads to a significant decrease in inhibitory activity.

Influence of Substituents on the Aromatic Ring

The "tail approach" is a common strategy to enhance isoform selectivity.[1] This involves introducing substituents on the aromatic ring that can interact with amino acid residues at the entrance of the active site, which vary between different CA isoforms. For pyridine-3-sulfonamides, substituents at the 4-position have been shown to influence selectivity.[5] For instance, the introduction of bulky or extended moieties can lead to selective inhibition of certain isoforms.

The Effect of the 6-Cyano Group

The electron-withdrawing nature of the cyano group at the 6-position is expected to modulate the pKa of the sulfonamide group, which can influence its binding affinity to the zinc ion. Furthermore, the cyano group itself may engage in specific interactions within the active site, potentially contributing to both potency and selectivity. Further detailed studies are required to fully elucidate the impact of this functional group.

Inhibition Data for Related Pyridine-Sulfonamide Derivatives

The following table summarizes the inhibition data (Ki values in nM) for a selection of pyrazolopyridine sulfonamides against several human carbonic anhydrase (hCA) isoforms, illustrating the potential for achieving high potency and selectivity with this class of compounds.[4]

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 1a | 89.7 | 7329 | 907.5 | 713.6 |

| 1b | 45.9 | 63.4 | 128.5 | 68.3 |

| 1f | 8.8 | 6.6 | 907.5 | 474.5 |

| 1i | 102.7 | 455.1 | 79.6 | 58.7 |

| 1k | 9.8 | 5.6 | 421.5 | 34.5 |

| AAZ * | 250 | 12.1 | 25.8 | 5.7 |

*Acetazolamide (AAZ) is a clinically used non-selective CA inhibitor.

Experimental Evaluation of Inhibitory Activity

The inhibitory potency of novel 6-cyanopyridine-3-sulfonamide derivatives against various CA isoforms is typically determined using a stopped-flow CO₂ hydration assay.

Principle of the Stopped-Flow CO₂ Hydration Assay

This assay measures the enzyme's ability to catalyze the hydration of CO₂. The reaction is monitored by observing the change in pH using a pH indicator. In the presence of an inhibitor, the rate of the catalyzed reaction will decrease.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., Tris-HCl) at the desired pH.

-

Prepare a solution of the CA enzyme in the buffer.

-

Prepare solutions of the inhibitor at various concentrations.

-

Prepare a CO₂-saturated solution.

-

-

Assay Procedure:

-

The enzyme and inhibitor solutions are pre-incubated for a specific period.

-

The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated solution in the stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over time.

-

-

Data Analysis:

-

The initial rates of the reaction are calculated from the absorbance data.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the reaction rates against the inhibitor concentrations.

-

The Ki value, a measure of the binding affinity of the inhibitor, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Caption: Workflow for the stopped-flow CO₂ hydration assay.

Therapeutic Potential and Future Perspectives

Derivatives of 6-cyanopyridine-3-sulfonamide hold significant promise as therapeutic agents for a variety of diseases. Their potential applications are broad, spanning from established indications for CA inhibitors to novel therapeutic areas.

Glaucoma

By inhibiting CA II in the ciliary body of the eye, these compounds can reduce the production of aqueous humor, thereby lowering intraocular pressure. The development of topically administered, highly potent, and selective inhibitors from this class could offer improved treatment options for glaucoma patients.

Cancer

The selective inhibition of tumor-associated isoforms CA IX and CA XII is a key area of interest. By targeting these enzymes, 6-cyanopyridine-3-sulfonamide derivatives could disrupt the pH regulation in tumors, leading to increased apoptosis and reduced metastasis.[1] Furthermore, combining these inhibitors with conventional chemotherapy or immunotherapy is a promising avenue for future cancer treatment strategies.

Other Therapeutic Areas

The diverse physiological roles of carbonic anhydrases suggest that 6-cyanopyridine-3-sulfonamide derivatives could also be explored for the treatment of epilepsy, altitude sickness, and certain neurological disorders.[2]

Future Directions

The continued exploration of the 6-cyanopyridine-3-sulfonamide scaffold is warranted. Future research should focus on:

-

Fine-tuning isoform selectivity: Through systematic SAR studies and computational modeling, it may be possible to design derivatives with exquisite selectivity for specific CA isoforms.

-

Optimizing pharmacokinetic properties: Improving drug-like properties such as solubility, metabolic stability, and bioavailability will be crucial for translating these compounds into clinical candidates.

-

In vivo evaluation: Rigorous preclinical and clinical studies are necessary to validate the therapeutic efficacy and safety of promising lead compounds.

Conclusion

The 6-cyanopyridine-3-sulfonamide scaffold represents a promising platform for the development of novel carbonic anhydrase inhibitors. The synthetic accessibility of these compounds, coupled with the potential for achieving high potency and isoform selectivity, makes them an exciting area of research for drug discovery professionals. The in-depth understanding of their synthesis, structure-activity relationships, and biological evaluation, as outlined in this guide, will be instrumental in advancing these promising molecules towards clinical application.

References

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). NIH. Available at: [Link]

-

Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). NIH. Available at: [Link]

-

4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2024). MDPI. Available at: [Link]

-

Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

-

4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2024). PubMed. Available at: [Link]

-

Structure of cyanopyridine. Different biological activities displayed... (n.d.). ResearchGate. Available at: [Link]

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. (2015). Springer. Available at: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). PMC - NIH. Available at: [Link]

-

Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. (2022). MDPI. Available at: [Link]

-

Selected pharmacokinetic parameters of pyridine-2,6- dicarbohydrazide and HCQ. (n.d.). ResearchGate. Available at: [Link]

-

(PDF) Chemistry of 2-Amino-3-cyanopyridines. (2013). ResearchGate. Available at: [Link]

-

Full article: 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors. (2013). Taylor & Francis Online. Available at: [Link]

-

Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. (2012). ACS Publications. Available at: [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). ResearchGate. Available at: [Link]

-

Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1986). PubMed. Available at: [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). PMC - NIH. Available at: [Link]

-

Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2023). MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 3-Amino-6-cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Cyanopyridine Sulfonamides

Abstract

The cyanopyridine sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. These activities range from anticancer and antimicrobial to potent and specific enzyme inhibition.[1][2] The versatility of this scaffold stems from the distinct electronic properties of the cyanopyridine ring and the proven pharmacophoric nature of the sulfonamide group. Understanding the structure-activity relationship (SAR) is paramount for transforming a lead compound into a clinical candidate. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, synthetic strategies, bioassay methodologies, and data interpretation techniques essential for investigating the SAR of cyanopyridine sulfonamides.

The Cyanopyridine Sulfonamide Core: A Pharmacological Overview

The cyanopyridine sulfonamide core is defined by a pyridine ring substituted with a cyano (-CN) group and a sulfonamide (-SO₂NHR) moiety. The relative positions of these groups and the nature of the 'R' group are critical determinants of biological activity.

-

The Pyridine Ring: A six-membered aromatic heterocycle, the pyridine ring acts as a bioisostere of a benzene ring but with altered electronic properties due to the nitrogen atom. It can participate in hydrogen bonding and π-π stacking interactions within a biological target.

-

The Cyano Group (-CN): This electron-withdrawing group significantly influences the acidity of the sulfonamide proton and can act as a hydrogen bond acceptor. Its rigid, linear geometry can also provide important directional interactions. In some kinase inhibitors, the cyano nitrogen has been shown to form a crucial hydrogen bond with the hinge region of the kinase.[3]

-

The Sulfonamide Moiety (-SO₂NHR): This is a classic zinc-binding group, making cyanopyridine sulfonamides potent inhibitors of zinc-containing metalloenzymes like carbonic anhydrases (CAs).[4] The sulfonamide can form a key coordinate bond with the Zn²⁺ ion in the enzyme's active site.[4] Beyond this, it is an excellent hydrogen bond donor and acceptor, anchoring the molecule to its target.

The exploration of SAR for this class of compounds involves systematically modifying three key regions: the pyridine core, the sulfonamide's terminal 'R' group, and any other substituents on the pyridine ring.

Synthetic Strategies for Generating Analog Libraries

A robust SAR campaign relies on the efficient and versatile synthesis of a library of analogs. The most common synthetic route involves the coupling of a pre-functionalized cyanopyridine sulfonyl chloride with a desired amine.

General Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, allowing for diversification at the final stage. This modular approach is highly efficient for building a library of compounds for SAR studies.

Sources

- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The 6-Cyanopyridine-3-Sulfonamide Scaffold: A Technical Guide for the Development of PIM-1 Kinase Inhibitors

Abstract

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM-1, have emerged as critical therapeutic targets in oncology due to their integral role in cell survival, proliferation, and resistance to apoptosis.[1][2][3] This guide provides a comprehensive technical overview of the 6-cyanopyridine-3-sulfonamide scaffold as a promising foundation for the design and synthesis of potent and selective PIM-1 kinase inhibitors. We will delve into the rationale for targeting PIM-1, the strategic advantages of the cyanopyridine core, detailed synthetic methodologies, structure-activity relationship (SAR) insights, and robust protocols for biochemical and cellular characterization. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel cancer therapeutics.

The Rationale for Targeting PIM-1 Kinase in Oncology

PIM-1 is a constitutively active serine/threonine kinase that functions downstream of the JAK/STAT pathway, a critical signaling cascade in many hematological and solid tumors.[1] Its overexpression is frequently correlated with poor prognosis in various cancers, including prostate, breast, and hematologic malignancies.[3][4] PIM-1 exerts its pro-survival effects by phosphorylating a range of downstream targets involved in cell cycle progression (e.g., p21, p27) and apoptosis (e.g., BAD).

The following diagram illustrates the central role of PIM-1 in cellular signaling pathways implicated in cancer.

Caption: PIM-1 Signaling Pathway in Cancer.

The 6-Cyanopyridine-3-Sulfonamide Scaffold: A Privileged Chemotype

The 3-cyanopyridine core is a versatile and privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.[5][6] The incorporation of a sulfonamide group at the 3-position and a cyano group at the 6-position provides a unique electronic and structural framework for potent PIM-1 inhibition.

The following diagram illustrates the general structure of the 6-cyanopyridine-3-sulfonamide scaffold and highlights key points for chemical modification.

Caption: Key Modification Points of the Scaffold.

Synthesis and Chemical Elaboration

The synthesis of 6-cyanopyridine-3-sulfonamide derivatives typically follows a convergent strategy, allowing for the facile introduction of diversity at key positions. A general synthetic route is outlined below.

General Synthetic Protocol

A common synthetic approach involves the construction of the core pyridine ring through a multi-component reaction, followed by functional group interconversions to install the sulfonamide and introduce various substituents.

Step 1: Synthesis of the Pyridine Core

-

This often involves the condensation of a β-ketoester with an enaminonitrile, or a related cyclization reaction to form the substituted pyridine ring.

Step 2: Introduction of the Sulfonamide Moiety

-

This is typically achieved by chlorosulfonylation of the pyridine ring, followed by amination with the desired amine to generate the sulfonamide.

Step 3: Diversification

-

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are frequently employed to introduce a variety of aryl or heteroaryl groups at specific positions on the pyridine ring.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have been conducted on the 6-cyanopyridine-3-sulfonamide scaffold, revealing key structural features that govern PIM-1 inhibitory activity.

| Position of Substitution | Structural Modification | Impact on PIM-1 Inhibition | Reference |

| Position 4 | Introduction of an N,N-dimethylaminophenyl group | Significant increase in potency. | [7] |

| Position 6 | Phenyl, 4-methoxyphenyl, and 4-bromophenyl groups | Enhanced cytotoxicity against various cancer cell lines. | [5] |

| Sulfonamide | Varied alkyl and aryl substituents | Modulates physicochemical properties and can influence selectivity. | [8] |

| Pyridine Ring | Replacement with a pyrimidine ring | Can alter the kinase selectivity profile. | [9] |

Experimental Protocols for Inhibitor Characterization

A tiered approach is recommended for the comprehensive evaluation of novel 6-cyanopyridine-3-sulfonamide derivatives.

Biochemical Assay for PIM-1 Kinase Inhibition

The primary assessment of inhibitor potency is determined through a direct in vitro kinase assay. The ADP-Glo™ Kinase Assay is a widely used, robust method.[10]

Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to kinase activity.

Protocol:

-

Reagent Preparation: Prepare assay buffer, PIM-1 enzyme, substrate (e.g., a specific peptide or protein), and ATP solution.

-

Compound Preparation: Serially dilute the test compounds in DMSO.

-

Kinase Reaction: In a 96-well plate, combine the PIM-1 enzyme, test compound, and substrate. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assays for Antiproliferative Activity

Evaluating the effect of inhibitors on cancer cell viability is a crucial step in the drug discovery process. The MTT assay is a standard method for this purpose.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Target Engagement and Downstream Signaling Analysis

To confirm that the observed cellular effects are due to PIM-1 inhibition, it is essential to assess target engagement and the modulation of downstream signaling pathways.

Western Blot Analysis:

-

Treat cancer cells with the inhibitor for a defined period.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated and total levels of PIM-1 substrates, such as p-BAD and total BAD. A decrease in the ratio of p-BAD to total BAD indicates PIM-1 inhibition.

Apoptosis Assays:

-

Caspase-3 Activity Assay: Measure the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorometric or colorimetric assay.[11]

-

Bax/Bcl-2 Ratio: Quantify the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 by Western blot or qPCR. An increased Bax/Bcl-2 ratio is indicative of apoptosis induction.[11]

The following diagram outlines a typical experimental workflow for the evaluation of novel PIM-1 inhibitors.

Caption: Experimental Workflow for PIM-1 Inhibitor Evaluation.

Future Directions and Conclusion

References

- Farrag A. M., Ibrahim M. H., Mehany A. B. M., & Ismail M. M. F. (2020). New cyanopyridine-based scaffold as PIM-1 inhibitors and apoptotic inducers: Synthesis and SARs study. Bioorganic Chemistry, 105, 104378.

-

MDPI. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. [Link]

-

Tursynbay, Y., Zhang, J., Li, Z., Tokay, T., Zhumadilov, Z., & Wu, D. (2016). Pim-1 kinase as cancer drug target: An update. Biomedical Reports, 4(2), 140–146. [Link]

-

ResearchGate. (2023). Identification of 3‐(5‐cyano‐6‐oxo‐pyridin‐2‐yl)benzenesulfonamides as novel anticancer agents endowed with EGFR inhibitory activity. [Link]

-

RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

-

Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences. [Link]

-

MDPI. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. [Link]

-

ResearchGate. (2025). Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. [Link]

-

PubMed. (2024). FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. [Link]

-

BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. [Link]

-

PubMed. (2022). Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. [Link]

-

ACS Omega. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. [Link]

-

Reaction Biology. (n.d.). PIM1 Cellular Phosphorylation Assay Service. [Link]

-

ResearchGate. (2025). New cyanopyridine-based scaffold as PIM-1 inhibitors and apoptotic inducers: Synthesis and SARs study. [Link]

-

National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

-

ResearchGate. (n.d.). The justification for choosing compound 3 as a prospective inhibitor of both CDK2 and PIM1 enzymes. [Link]

-

GlobeNewswire. (2024). Global PIM Kinase Targeted Therapies Market Opportunity & Clinical Trials Insight 2024. [Link]

-

American Association for Cancer Research. (2014). Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. [Link]

-

National Center for Biotechnology Information. (n.d.). A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. [Link]

-

Reaction Biology. (n.d.). PIM1 Kinase Assay Service. [Link]

-

Semantic Scholar. (n.d.). Microwave-assisted one-pot green synthesis, ADMET profiling, DFT, and molecular docking of novel 3-cyano-2-pyridone derivatives as dual EGFR and cytokine (TNF-α, IL-6) inhibitors. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. [Link]

-

OUCI. (n.d.). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. [Link]

-

Scribd. (n.d.). Cyanopyridines as PIM-1 Inhibitors. [Link]

Sources

- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. promega.com [promega.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Analysis of 6-Cyanopyridine-3-sulfonamide

Introduction: The Structural Significance of 6-Cyanopyridine-3-sulfonamide

6-Cyanopyridine-3-sulfonamide is a heterocyclic organic compound featuring a pyridine ring scaffold, a key structural motif in numerous pharmacologically active molecules. The strategic placement of a cyano group at the 6-position and a sulfonamide group at the 3-position creates a unique electronic and steric environment, making it a molecule of significant interest in medicinal chemistry and drug discovery. The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antibacterial agents and diuretics.[1] The cyanopyridine scaffold is also recognized as a "privileged structure" in drug discovery, appearing in compounds developed for various therapeutic areas, including oncology and central nervous system disorders.[2][3]

Accurate structural elucidation is the cornerstone of drug development, ensuring the identity, purity, and stability of a drug candidate. This guide provides a comprehensive, in-depth analysis of 6-cyanopyridine-3-sulfonamide using a suite of modern spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the principles of each technique, present detailed experimental protocols, and offer expert interpretation of the spectral data, demonstrating how these orthogonal methods work in concert to provide an unambiguous structural confirmation.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is essential to visualize the molecule and identify its key structural features that will give rise to characteristic signals in the various spectra.

Caption: Molecular Structure of 6-Cyanopyridine-3-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and electronic environment of each atom.

¹H NMR Analysis: Unveiling the Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic shielding, and their spatial relationships through spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-cyanopyridine-3-sulfonamide in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of DMSO-d₆ is crucial for its ability to dissolve the polar analyte and to exchange with the labile protons of the sulfonamide group, allowing their observation.

-

Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400-600 MHz) to ensure adequate signal dispersion.[4]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Temperature: 25°C.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Reference: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is used as an internal standard.

-

Predicted ¹H NMR Data and Interpretation

The pyridine ring of 6-cyanopyridine-3-sulfonamide contains three aromatic protons, each in a unique chemical environment, leading to three distinct signals. The sulfonamide group contributes a broad signal for its two equivalent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 9.0 - 9.2 | Doublet (d) | ~2.0 | 1H |

| H-4 | 8.4 - 8.6 | Doublet of Doublets (dd) | ~8.0, ~2.0 | 1H |

| H-5 | 7.8 - 8.0 | Doublet (d) | ~8.0 | 1H |

| -SO₂NH₂ | 7.5 - 7.9 | Broad Singlet (br s) | - | 2H |

Causality Behind the Chemical Shifts and Couplings:

-

H-2: This proton is ortho to the ring nitrogen and is significantly deshielded due to the inductive effect and anisotropy of the nitrogen atom. It appears as a doublet due to coupling with H-4.

-

H-4: This proton is coupled to both H-2 and H-5, resulting in a doublet of doublets. Its chemical shift is influenced by the para cyano group and the ortho sulfonamide group.

-

H-5: This proton is coupled only to H-4, giving a doublet. It is the most upfield of the aromatic protons.

-

-SO₂NH₂: The protons of the sulfonamide group are acidic and exchangeable. In DMSO-d₆, this exchange is slowed, allowing for the observation of a broad singlet. Its chemical shift can be variable and concentration-dependent. The characteristic signals for sulfonamide protons in ¹H NMR spectra are often observed in the region of δ 6.91–7.88 ppm.[5]

Caption: Plausible fragmentation pathway for 6-cyanopyridine-3-sulfonamide in ESI-MS/MS.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of 6-cyanopyridine-3-sulfonamide through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle:

-

NMR Spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework and the electronic environment of each atom.

-

IR Spectroscopy rapidly confirms the presence of key functional groups, including the nitrile and sulfonamide moieties.

-

Mass Spectrometry provides the molecular weight and offers insights into the molecule's stability and fragmentation patterns, further corroborating the proposed structure.

By integrating the data from these powerful analytical techniques, researchers and drug development professionals can confidently verify the structure of 6-cyanopyridine-3-sulfonamide, a critical step in advancing its potential as a valuable scaffold in medicinal chemistry.

References

-

Buta, E. R., et al. (2023). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 28(21), 7381. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 3-Cyanopyridine. PubChem. Available at: [Link]

-

Patel, H., et al. (2015). Synthesis, Characterization and Antimicrobial Screening of Some Novel Cyanopyridine Derivatives Containing Sulphonamide Linkage. Chemistry & Biology Interface, 5(6), 386-395. Available at: [Link]

-

Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 44-51. Available at: [Link]

-

Mawhinney, T. P., & Madson, M. A. (1986). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of Chromatography B: Biomedical Sciences and Applications, 351, 131-140. Available at: [Link]

-

El-Mekabaty, A., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Catalysts, 12(11), 1335. Available at: [Link]

-

LibreTexts Chemistry (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Jordheim, M. (2014). 1H NMR spectra (600.13 MHz) of cyanidin... ResearchGate. Available at: [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(19), 2181-2188. Available at: [Link]

-

Sharma, A., & Kumar, V. (2020). Cyanopyridine as a privileged scaffold in drug discovery. RSC Medicinal Chemistry, 11(8), 886-905. Available at: [Link]

-

LibreTexts Chemistry (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Shiri, M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. New Journal of Chemistry, 45(4), 2056-2065. Available at: [Link]

-

University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Al-Khafaji, Y. A. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. ResearchGate. Available at: [Link]

-

Rudenko, A. P., et al. (2012). Carbon-13 NMR Spectra of NHAr-Substituted Trichioro-3-cyanopyridines... ResearchGate. Available at: [Link]

-

Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 150, 108076. Available at: [Link]

-

Ghorab, M. M., et al. (2011). Cyanoacetanilides Intermediates in Heterocyclic Synthesis. Part 6: Preparation of Some Hitherto Unknown 2-Oxopyridine, Bipyridine, Isoquinoline and Chromeno[3,4-c]pyridine Containing Sulfonamide Moiety. Journal of Heterocyclic Chemistry, 48(4), 814-819. Available at: [Link]

-

Evangelisti, L., et al. (2021). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 26(11), 3299. Available at: [Link]

-

TMP Chem (2015). Functional Groups from Infrared Spectra. YouTube. Available at: [Link]

-

LibreTexts Chemistry (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Khan, I., et al. (2018). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 23(12), 3053. Available at: [Link]

-

ResearchGate (n.d.). (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl)... Available at: [Link]

-

NC State University Libraries (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

-